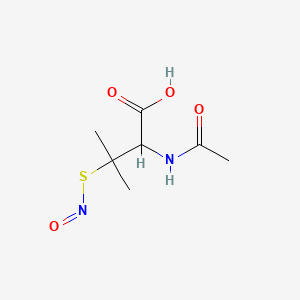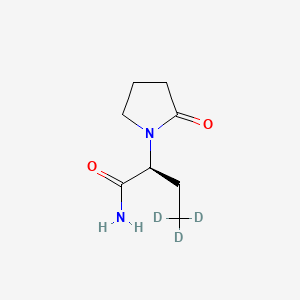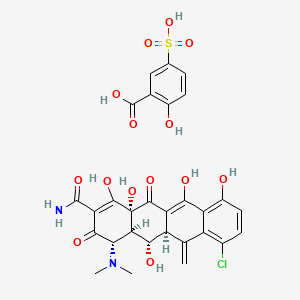
(2S,4R)-Fosinopril sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-Fosinopril Sodium Salt is a prodrug used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. Upon administration, it is hydrolyzed to its active form, fosinoprilat, which inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure.
Aplicaciones Científicas De Investigación
(2S,4R)-Fosinopril Sodium Salt has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phosphinic acid derivatives.
Biology: Investigated for its effects on ACE and related pathways.
Medicine: Extensively studied for its therapeutic effects in hypertension and heart failure.
Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Fosinopril Sodium Salt involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the phosphinic acid moiety and the coupling of the phosphinic acid with the appropriate amino acid derivative. The final step involves the conversion of the free acid to its sodium salt form under basic conditions.
Industrial Production Methods: Industrial production of (2S,4R)-Fosinopril Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Synthesis of the phosphinic acid intermediate.
- Coupling with the amino acid derivative.
- Conversion to the sodium salt form.
- Purification and crystallization to obtain the final product.
Types of Reactions:
Hydrolysis: (2S,4R)-Fosinopril Sodium Salt undergoes hydrolysis to form fosinoprilat, its active form.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although these are not common in its therapeutic use.
Substitution: The phosphinic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Involves nucleophiles like amines or alcohols under controlled conditions.
Major Products Formed:
Fosinoprilat: The active form of the drug formed via hydrolysis.
Various substituted derivatives: Formed through substitution reactions, depending on the nucleophile used.
Mecanismo De Acción
(2S,4R)-Fosinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity and disrupting the renin-angiotensin-aldosterone system (RAAS).
Comparación Con Compuestos Similares
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A non-prodrug ACE inhibitor that does not require activation.
Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.
Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.
Propiedades
Número CAS |
1356353-41-7 |
|---|---|
Fórmula molecular |
C₃₀H₄₅NNaO₇P |
Peso molecular |
585.64 |
Sinónimos |
(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)






